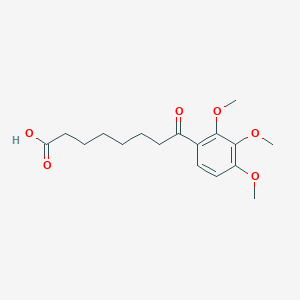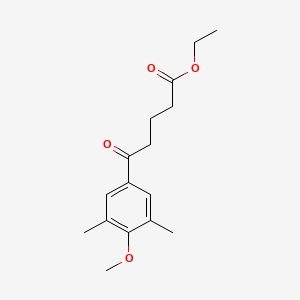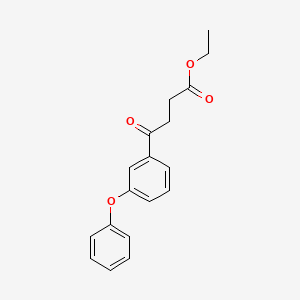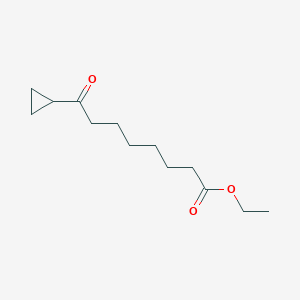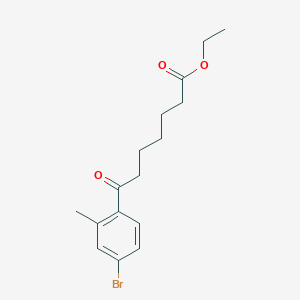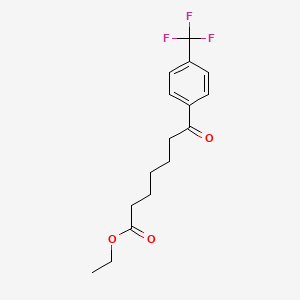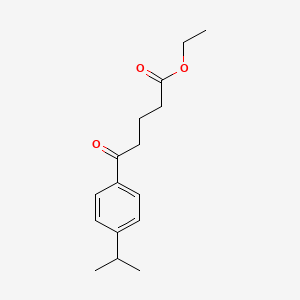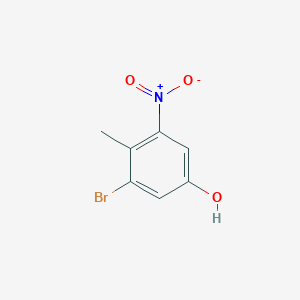
2-Brom-4-hydroxy-6-nitrotoluol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-hydroxy-6-nitrotoluene is an aromatic compound with the molecular formula C7H6BrNO3 It is a derivative of toluene, where the methyl group is substituted with a bromine atom, a hydroxyl group, and a nitro group at the 2, 4, and 6 positions, respectively
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-hydroxy-6-nitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-6-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 2-nitrotoluene.
Bromination: The 2-nitrotoluene is then brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 2-bromo-4-nitrotoluene.
Hydroxylation: Finally, the 2-bromo-4-nitrotoluene is hydroxylated using a suitable hydroxylating agent to produce 2-Bromo-4-hydroxy-6-nitrotoluene.
Industrial Production Methods
Industrial production of 2-Bromo-4-hydroxy-6-nitrotoluene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-hydroxy-6-nitrotoluene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (hydroxyl) on the aromatic ring influences its reactivity towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2-Bromo-4-hydroxy-6-aminotoluene.
Oxidation: 2-Bromo-4-oxo-6-nitrotoluene.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-hydroxy-6-nitrotoluene involves its interaction with various molecular targets. The presence of the nitro group makes it a potential electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. The bromine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitrotoluene: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxy-2-nitrotoluene: Lacks the bromine atom, affecting its electrophilic substitution reactions.
2-Bromo-6-nitrotoluene: Lacks the hydroxyl group, influencing its hydrogen bonding capabilities.
Uniqueness
2-Bromo-4-hydroxy-6-nitrotoluene is unique due to the presence of all three substituents (bromine, hydroxyl, and nitro groups) on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQWSMTQJRDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646166 |
Source


|
| Record name | 3-Bromo-4-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62827-40-1 |
Source


|
| Record name | 3-Bromo-4-methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62827-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

